molecular formula C20H18O3 B6499171 (Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one CAS No. 620547-28-6

(Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one

Cat. No.: B6499171
CAS No.: 620547-28-6
M. Wt: 306.4 g/mol
InChI Key: AGGYQHZOQVPHAU-GRSHGNNSSA-N
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Description

(Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core with specific substituents that contribute to its unique chemical and biological characteristics.

Preparation Methods

The synthesis of (Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one typically involves several steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Benzylidene Group: This step involves the condensation of a benzaldehyde derivative with the benzofuran core.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

(Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions.

Scientific Research Applications

(Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems, including its potential as an anti-tumor or antibacterial agent.

    Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including drug development.

    Industry: The compound’s unique properties may find applications in the development of new materials or as intermediates in industrial processes.

Mechanism of Action

The mechanism of action of (Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific biological activity being studied, such as anti-tumor or antibacterial effects.

Comparison with Similar Compounds

(Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one can be compared with other benzofuran derivatives, such as:

    2-(3-methylbenzylidene)benzofuran-3(2H)-one: Lacks the 2-methylallyl group, which may affect its biological activity and chemical reactivity.

    6-((2-methylallyl)oxy)benzofuran-3(2H)-one: Lacks the benzylidene group, which may influence its overall properties.

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological characteristics.

Properties

IUPAC Name

(2Z)-2-[(3-methylphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-13(2)12-22-16-7-8-17-18(11-16)23-19(20(17)21)10-15-6-4-5-14(3)9-15/h4-11H,1,12H2,2-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGYQHZOQVPHAU-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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